1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one
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Overview
Description
1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a methylsulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one typically involves the following steps:
Formation of 4-Hydroxypiperidine: This can be achieved by the reduction of 4-piperidone using sodium borohydride in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring are likely involved in hydrogen bonding and other interactions with biological macromolecules, influencing their activity . The methylsulfanyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
1-(4-Hydroxypiperidin-1-yl)propan-1-one: Lacks the methylsulfanyl group, making it less lipophilic.
3-Methylsulfanylpropan-1-one: Lacks the piperidine ring, reducing its potential for biological activity.
Uniqueness
1-(4-Hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one is unique due to the combination of the piperidine ring, hydroxyl group, and methylsulfanyl group. This combination imparts specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELSRJFNACDCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154156-78-1 |
Source
|
Record name | 1-(4-hydroxypiperidin-1-yl)-3-(methylsulfanyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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